![molecular formula C48H24 B086257 Hexabenzo[a,d,g,j,m,p]coronene CAS No. 1065-80-1](/img/structure/B86257.png)
Hexabenzo[a,d,g,j,m,p]coronene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexabenzo[a,d,g,j,m,p]coronene (HBC) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique structure and potential applications. HBC is a flat molecule with a central ring of six benzene rings fused together, surrounded by six additional benzene rings. This structure gives HBC its unique properties and makes it a promising material for various scientific applications.
Wirkmechanismus
The mechanism of action of Hexabenzo[a,d,g,j,m,p]coronene as an anticancer agent is not fully understood. However, studies have shown that Hexabenzo[a,d,g,j,m,p]coronene can induce apoptosis (cell death) in cancer cells by activating certain signaling pathways. Hexabenzo[a,d,g,j,m,p]coronene has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and cell division processes.
Biochemische Und Physiologische Effekte
Studies have shown that Hexabenzo[a,d,g,j,m,p]coronene has low toxicity and is well-tolerated by living organisms. However, the long-term effects of Hexabenzo[a,d,g,j,m,p]coronene exposure on human health are not yet fully understood. In animal studies, Hexabenzo[a,d,g,j,m,p]coronene has been shown to accumulate in certain organs, such as the liver and kidneys, but no adverse effects have been observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Hexabenzo[a,d,g,j,m,p]coronene in lab experiments is its unique structure and properties, which make it a versatile and promising material for various applications. However, the synthesis of Hexabenzo[a,d,g,j,m,p]coronene is a complex and time-consuming process, which can be a limitation for some researchers. Additionally, the high cost of Hexabenzo[a,d,g,j,m,p]coronene may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Hexabenzo[a,d,g,j,m,p]coronene. One potential area of focus is the development of new methods for synthesizing Hexabenzo[a,d,g,j,m,p]coronene that are more efficient and cost-effective. Another area of focus is the development of new applications for Hexabenzo[a,d,g,j,m,p]coronene in biomedicine, such as the use of Hexabenzo[a,d,g,j,m,p]coronene as a drug delivery vehicle for targeted cancer therapy. Additionally, further studies are needed to fully understand the long-term effects of Hexabenzo[a,d,g,j,m,p]coronene exposure on human health.
Synthesemethoden
The synthesis of Hexabenzo[a,d,g,j,m,p]coronene is a complex process that involves several steps. One of the most common methods for synthesizing Hexabenzo[a,d,g,j,m,p]coronene is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. In this reaction, two benzene rings act as the diene, while a maleic anhydride derivative acts as the dienophile. The reaction produces a cyclohexene ring, which is then further modified to produce Hexabenzo[a,d,g,j,m,p]coronene.
Wissenschaftliche Forschungsanwendungen
Hexabenzo[a,d,g,j,m,p]coronene has been extensively studied for its potential applications in various scientific fields, including material science, electronics, and biomedicine. In material science, Hexabenzo[a,d,g,j,m,p]coronene has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and conductivity. In electronics, Hexabenzo[a,d,g,j,m,p]coronene has been used as a component in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency. In biomedicine, Hexabenzo[a,d,g,j,m,p]coronene has been studied for its potential as an anticancer agent and as a drug delivery vehicle.
Eigenschaften
CAS-Nummer |
1065-80-1 |
|---|---|
Produktname |
Hexabenzo[a,d,g,j,m,p]coronene |
Molekularformel |
C48H24 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
tridecacyclo[34.6.6.02,7.08,41.09,14.015,40.016,21.022,39.023,28.029,38.030,35.037,42.043,48]octatetraconta-1(42),2,4,6,8(41),9,11,13,15(40),16,18,20,22(39),23,25,27,29(38),30,32,34,36,43,45,47-tetracosaene |
InChI |
InChI=1S/C48H24/c1-2-14-26-25(13-1)37-27-15-3-4-16-28(27)39-31-19-7-8-20-32(31)41-34-22-10-12-24-36(34)42-35-23-11-9-21-33(35)40-30-18-6-5-17-29(30)38(26)44-43(37)45(39)47(41)48(42)46(40)44/h1-24H |
InChI-Schlüssel |
XHJPOZDMDBETDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2C6=CC=CC=C6C7=C5C8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=C8C4=C(C2=CC=CC=C23)C2=CC=CC=C21 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2C6=CC=CC=C6C7=C5C8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=C8C4=C(C2=CC=CC=C23)C2=CC=CC=C21 |
Andere CAS-Nummern |
1065-80-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



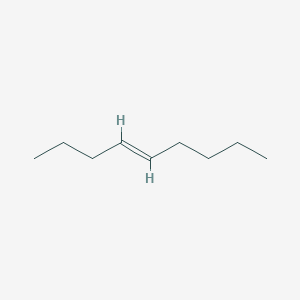
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
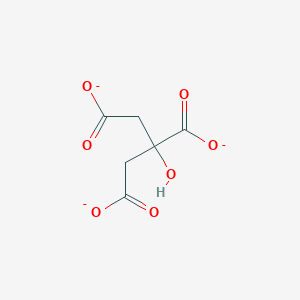
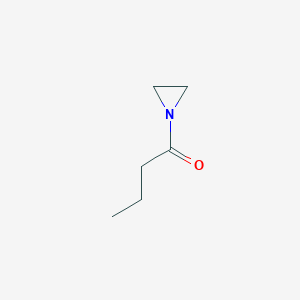
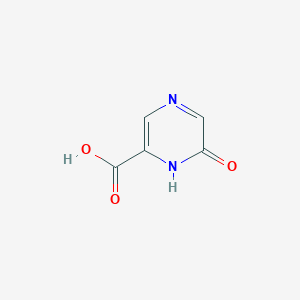
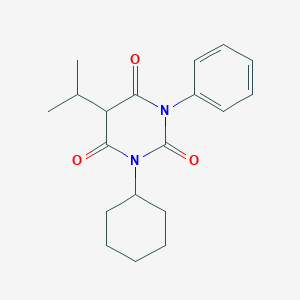
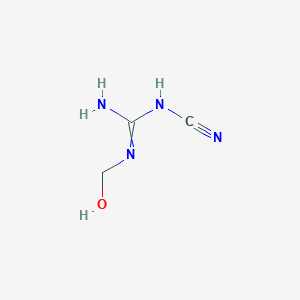
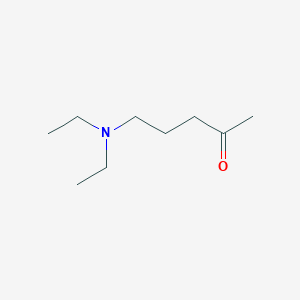
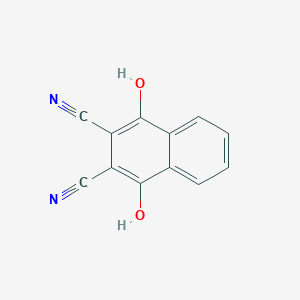
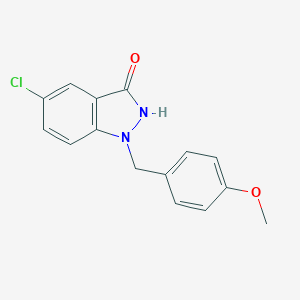
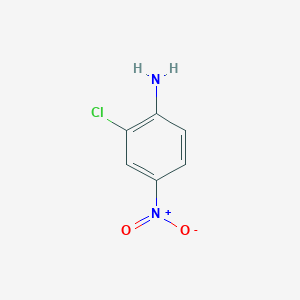
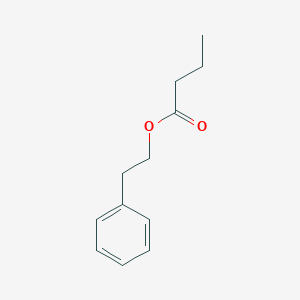
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
